molecular formula C13H18ClNO B190167 3-chloro-N,N-dipropylbenzamide CAS No. 17271-10-2

3-chloro-N,N-dipropylbenzamide

Cat. No. B190167
CAS RN: 17271-10-2
M. Wt: 239.74 g/mol
InChI Key: MRHRRTXQAOTSRF-UHFFFAOYSA-N
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Description

3-Chloro-N,N-dipropylbenzamide is a chemical compound with the molecular formula C13H18ClNO . It is used in various applications in the field of chemistry .


Molecular Structure Analysis

The molecular structure of 3-Chloro-N,N-dipropylbenzamide consists of a benzamide group with a chlorine atom at the 3rd position and two propyl groups attached to the nitrogen atom . For a more detailed analysis of its molecular structure, specialized software or resources that can interpret and visualize chemical structure data would be needed.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-N,N-dipropylbenzamide, such as its melting point, boiling point, and density, are not specified in the search results . These properties can typically be found in chemical databases or the material safety data sheet (MSDS) for the compound.

Scientific Research Applications

  • Structural and Spectroscopic Analysis: A study on 5-chloro-2-methoxy-N-phenylbenzamide derivatives, which have a structural similarity to 3-chloro-N,N-dipropylbenzamide, revealed important information about their molecular configurations and potential for medicinal applications due to their dipole moments. This suggests that similar compounds might have significant interactions with surrounding molecules, hinting at potential pharmaceutical applications (Galal et al., 2018).

  • Chemical Inhibition Studies: Studies on compounds like 3-methoxybenzamide and 3-aminobenzamide, which inhibit certain cellular enzymes, provide insights into how similar chemicals can affect cell differentiation, viability, glucose metabolism, and DNA synthesis. These findings are relevant as they demonstrate how structurally related compounds can impact biological processes, which could be extrapolated to 3-chloro-N,N-dipropylbenzamide (Broomhead & Hudson, 1985; Milam & Cleaver, 1984).

  • Potential for Repellent Applications: A study on the use of o-ethoxy-N,N-dipropylbenzamide as a space repellent on wide-mesh netting suggests potential applications of structurally related compounds like 3-chloro-N,N-dipropylbenzamide in nonchemical pest control (Grothaus et al., 1974).

  • Photochemical Reactions: Research on the photodecomposition of propyzamide, a structurally similar compound, in the presence of TiO2-loaded adsorbent supports, provides insights into the environmental fate and degradation pathways of such compounds. This might be relevant to understanding the environmental behavior of 3-chloro-N,N-dipropylbenzamide (Torimoto et al., 1996).

Safety And Hazards

The safety data sheet (SDS) for 3-Chloro-N,N-dipropylbenzamide would provide detailed information about its hazards and safety precautions . It’s important to handle all chemical compounds with appropriate safety measures.

properties

IUPAC Name

3-chloro-N,N-dipropylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-3-8-15(9-4-2)13(16)11-6-5-7-12(14)10-11/h5-7,10H,3-4,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHRRTXQAOTSRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90349950
Record name 3-chloro-N,N-dipropylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N,N-dipropylbenzamide

CAS RN

5552-80-7
Record name 3-chloro-N,N-dipropylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Bhattacharya, RE Plata, V Villarreal, S Muramulla… - Tetrahedron letters, 2006 - Elsevier
An efficient conversion of nitriles to amides: application in the synthesis of N,N-diethyl-m-toluamide (DEET™) - ScienceDirect Skip to main contentSkip to article Elsevier logo Journals & …
Number of citations: 14 www.sciencedirect.com

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